molecular formula C15H12N2O2S B2488406 N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide CAS No. 1226438-91-0

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide

Cat. No.: B2488406
CAS No.: 1226438-91-0
M. Wt: 284.33
InChI Key: UQZFQXRZNZJRKE-UHFFFAOYSA-N
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Description

N-(2-Methoxyquinolin-8-yl)thiophene-3-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 2 and a thiophene-3-carboxamide moiety at position 6. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-6-5-10-3-2-4-12(14(10)17-13)16-15(18)11-7-8-20-9-11/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZFQXRZNZJRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)C3=CSC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Oxide-Mediated Amination and Methoxylation

A scalable one-pot procedure starts with 8-hydroxyquinoline (2 ), which is oxidized to its N-oxide (3 ) using hydrogen peroxide in acetic acid. Subsequent amination with hydroxylamine hydrochloride under acidic conditions yields 8-aminoquinoline N-oxide, which undergoes methoxylation at the 2-position via nucleophilic substitution with methanol in the presence of sulfuric acid. This method achieves an overall yield of 53–66% with >98% purity, avoiding chromatographic purification.

Reaction Scheme 1:
$$
\text{8-Hydroxyquinoline} \xrightarrow{\text{H}2\text{O}2/\text{AcOH}} \text{Quinoline N-oxide} \xrightarrow{\text{NH}2\text{OH·HCl}} \text{8-Aminoquinoline N-oxide} \xrightarrow{\text{CH}3\text{OH/H}2\text{SO}4} \text{2-Methoxyquinolin-8-amine}
$$

Direct Methoxylation of 8-Aminoquinoline

Alternative approaches involve protecting the 8-amino group of 8-hydroxyquinoline with acetyl chloride, followed by methoxylation using methyl iodide and potassium carbonate. Deprotection with hydrochloric acid yields 2-methoxyquinolin-8-amine hydrochloride, a stable salt form. This method is advantageous for large-scale synthesis but requires careful control of reaction conditions to avoid over-alkylation.

Synthesis of Thiophene-3-Carboxamide: Gewald Reaction and Modifications

The thiophene-3-carboxamide subunit is synthesized via the Gewald reaction, a three-component condensation of aldehydes, ketones, and cyanoacetamide in the presence of elemental sulfur. For the target compound, thiophene-3-carboxylic acid is first prepared and subsequently converted to its acyl chloride or activated ester for coupling.

Gewald Reaction Optimization

Using phenylacetaldehyde and cyanoacetamide under microwave irradiation, 2-amino-5-phenylthiophene-3-carboxamide is obtained in 85% yield within 15 minutes. The reaction mechanism involves Knoevenagel condensation, cyclization, and tautomerization (Scheme 2).

Reaction Scheme 2:
$$
\text{RCHO} + \text{NCCH}2\text{CONH}2 \xrightarrow{\text{S}_8/\text{Base}} \text{Thiophene-3-carboxamide}
$$

Carboxylic Acid Activation

Thiophene-3-carboxylic acid is activated using thionyl chloride to form the corresponding acyl chloride, which reacts efficiently with amines. Alternatively, carbodiimide coupling agents (e.g., EDCl/HOBt) enable direct amidation under mild conditions, minimizing side reactions.

Amide Coupling Strategies

The final step involves coupling 2-methoxyquinolin-8-amine with thiophene-3-carboxylic acid derivatives. Three methods are prevalent:

Acyl Chloride Method

Thiophene-3-carboxylic acid chloride is reacted with 2-methoxyquinolin-8-amine in dichloromethane at 0–5°C, yielding the target compound in 72–78% purity. Excess triethylamine neutralizes HCl byproducts.

Carbodiimide-Mediated Coupling

Using EDCl and HOBt in dimethylformamide (DMF), the reaction proceeds at room temperature for 12 hours, achieving 85–90% yield with >95% purity. This method is preferred for its selectivity and compatibility with sensitive functional groups.

Mixed Anhydride Approach

Formation of a mixed anhydride with isobutyl chloroformate enables coupling under anhydrous conditions, yielding 80–84% product. However, this method requires stringent moisture control.

Comparative Analysis of Synthetic Routes

Table 1. Optimization of Coupling Methods

Method Conditions Yield (%) Purity (%) Citation
Acyl Chloride 0–5°C, DCM 72–78 90
EDCl/HOBt RT, DMF 85–90 95
Mixed Anhydride Anhydrous, THF 80–84 92

Table 2. Key Intermediates and Yields

Intermediate Synthesis Route Yield (%) Citation
2-Methoxyquinolin-8-amine N-oxide pathway 53–66
Thiophene-3-carboxylic acid Gewald reaction 82–85

Challenges and Optimization Strategies

  • Regioselectivity in Quinoline Functionalization: Methoxylation at the 2-position competes with 3- and 4-substitution. Using bulky bases (e.g., DBU) improves selectivity.
  • Byproduct Formation in Amidation: Acyl chlorides may hydrolyze; thus, in-situ preparation and immediate coupling are critical.
  • Purification: Silica gel chromatography is avoided in large-scale synthesis via crystallization in ethanol/water mixtures.

Chemical Reactions Analysis

Palladium-Catalyzed Functionalization

The thiophene ring undergoes palladium-catalyzed carbonylation and cyclization reactions. For structurally analogous benzothiophene derivatives:

Reaction Catalyst System Conditions Outcome
Oxidative carbonylationPdI₂/KI, CO–air (4:1), MeOH, 80°C40 atm, 24 hEster formation (e.g., methyl esters)
DemethylationKI in MeOHNucleophilic substitutionMethoxy → hydroxy conversion

Key Observations :

  • PdI₂/KI systems enable CO insertion into Pd–C bonds, forming ester derivatives .

  • Competing pathways (e.g., oxidative dialkoxycarbonylation) are suppressed using excess KI .

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene and quinoline rings participate in EAS:

Reaction Site Reagents Product
NitrationThiophene C4/C5HNO₃/H₂SO₄Nitro-thiophene derivatives
HalogenationQuinoline C3/C4Cl₂/FeCl₃ or Br₂/FeBr₃Haloquinoline analogues

Evidence :

  • Similar thiophene-3-carboxamides undergo regioselective nitration at C4/C5 positions .

  • Quinoline’s methoxy group directs electrophiles to adjacent positions .

Nucleophilic Acyl Substitution

The carboxamide group reacts with nucleophiles under acidic or basic conditions:

Nucleophile Conditions Product
Grignard reagentsTHF, −78°C → RTKetone or tertiary alcohol
HydrazineEtOH, refluxThiophene-3-carbohydrazide

Example : Hydrazinolysis of the amide bond yields hydrazide derivatives, useful in antiproliferative studies .

Ring-Opening and Cyclization

Under strong bases (e.g., NaH), the thiophene ring undergoes ring-opening followed by recyclization:

Reagent Conditions Product
NaH, DMF0°C → RT, 16 hFused pyran or dioxane systems

Case Study :

  • Base-mediated cyclization of thiophene-2-carboxamides produces fused heterocycles .

Biological Activity-Linked Reactions

The compound’s antiproliferative activity (e.g., EGFR inhibition) is tied to its reactivity:

Interaction Biological Target Key Binding Features
Hydrogen bondingEGFR kinase domainQuinoline N and amide carbonyl
Hydrophobic interactionsATP-binding pocketThiophene and methoxyquinoline moieties

Supporting Data :

  • IC₅₀ values for EGFR inhibition range from 94–220 nM in selenide-modified analogues .

  • Molecular docking confirms stable binding via π-π stacking and hydrogen bonds .

Stability and Degradation

The compound is stable under inert atmospheres but degrades under oxidative or hydrolytic conditions:

Condition Observation
Aqueous acid (pH < 3)Amide hydrolysis to carboxylic acid
UV light (254 nm)Photooxidation of thiophene ring

Synthetic Recommendations :

  • Use anhydrous solvents (e.g., DMF, DCM) and inert gas purging to prevent degradation .

Scientific Research Applications

Chemical Properties and Structure

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide features a quinoline moiety connected to a thiophene ring through a carboxamide linkage. Its molecular formula is C15H12N2O2SC_{15}H_{12}N_{2}O_{2}S with a molecular weight of 284.33 g/mol. The unique structural properties contribute to its diverse applications in research.

Medicinal Chemistry

The compound has been investigated for its potential anticancer properties. Studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation, thus presenting opportunities for developing new therapeutic agents.

Case Study: Anticancer Activity

  • A recent study demonstrated that derivatives of similar compounds showed significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). For instance, compounds with structural analogs exhibited IC50 values ranging from 0.24 µM to 0.54 µM against these cell lines, suggesting a promising avenue for further research into this compound's anticancer efficacy .

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent . Its structural characteristics allow it to interact with microbial targets effectively.

Data Table: Antimicrobial Activity

CompoundTarget OrganismActivity (Zone of Inhibition)
This compoundStaphylococcus aureus15 mm
This compoundBacillus subtilis18 mm

This data suggests that the compound could serve as a lead structure for developing new antibiotics .

Material Science

In material science, this compound is being explored for its potential in creating organic semiconductors . Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Case Study: Organic Semiconductor Development
Research has shown that compounds with similar thiophene structures can enhance charge transport properties in organic materials, leading to improved device performance . The incorporation of this compound into polymer matrices has been shown to increase the efficiency of charge transport.

Mechanism of Action

The mechanism of action of N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to the modulation of cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) N-(2-(1H-Imidazol-1-yl)quinolin-8-yl)thiophene-3-carboxamide
  • Structural Differences: Replaces the methoxy group with an imidazole ring at position 2 of the quinoline.
  • Functional Impact : The imidazole group enables metal coordination (e.g., with zinc in enzymes) and enhances π-π stacking interactions. This compound shows broader antimicrobial and anticancer activity compared to the methoxy derivative, likely due to increased polarity and binding versatility .
  • Applications : Investigated for enzyme inhibition (e.g., cytochrome P450) and as a DNA intercalator .
(b) N-(Quinolin-8-yl)thiophene-3-carboxamide
  • Structural Differences : Lacks the methoxy group at position 2.
  • Functional Impact : Reduced steric hindrance and electron-donating effects compared to the methoxy analogue. This simplification lowers synthetic complexity but may decrease target specificity.
  • Synthesis: Prepared via coupling of 8-aminoquinoline and thiophene-3-carboxylic acid, yielding 21% (cf. methoxy derivative’s synthesis, which requires additional methoxylation steps) .
(c) N-(3-Chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
  • Structural Differences: Replaces quinoline with a thiochromene scaffold and introduces a chlorophenyl group.
  • Functional Impact : The chlorophenyl group enhances electrophilicity and bioactivity, particularly in anticancer assays. The thiochromene core increases planarity, favoring intercalation with DNA .

Substituent-Modified Analogues

(a) N-(1-(4-Methoxyphenyl)ethyl)thiophene-3-carboxamide
  • Structural Differences: Substitutes the quinoline core with a 4-methoxyphenethyl group.
  • Functional Impact: The methoxy group here improves solubility, while the ethyl linker enhances conformational flexibility.
(b) N-(Oxan-4-yl)-N-[(thiophen-2-yl)methyl]thiophene-3-carboxamide
  • Structural Differences: Incorporates an oxane (tetrahydropyran) ring instead of quinoline.
  • Functional Impact: The oxane ring improves metabolic stability, making this compound a candidate for prolonged in vivo applications. However, it shows reduced aromatic stacking compared to quinoline derivatives .

Antimicrobial and Anticancer Activity

  • Methoxy-Quinoline Derivative: Hypothesized to inhibit topoisomerases due to quinoline’s DNA-intercalating ability. The methoxy group may reduce toxicity compared to chlorinated analogues .
  • Imidazole-Quinoline Derivative: Demonstrates IC₅₀ values of 2.1–5.3 μM against breast cancer cell lines (MCF-7, MDA-MB-231), outperforming non-imidazole variants .
  • Chlorophenyl-Thiochromene Derivative : Shows potent activity against Gram-positive bacteria (MIC = 0.8 µg/mL) due to enhanced membrane disruption .

Electronic Properties in Materials Science

  • Methoxy-Quinoline Derivative: The electron-donating methoxy group increases HOMO energy (-5.2 eV), making it suitable for hole-transport layers in organic semiconductors .
  • Thiophene-3-Carboxamide Core: Common in organic photovoltaics; the quinoline derivative’s extended conjugation improves light absorption at 350–450 nm .

Key Research Findings and Gaps

  • Data Gaps: Limited in vivo studies on the methoxy derivative; most activity data are extrapolated from structural analogues.
  • Contradictions : While imidazole derivatives show higher potency in vitro, their metabolic instability (e.g., rapid hepatic clearance) may limit therapeutic utility compared to methoxy variants .

Biological Activity

N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a thiophene carboxamide. The structural characteristics contribute to its biological properties, particularly its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative effects of thiophene derivatives, this compound was assessed alongside other derivatives. The results demonstrated notable activity against Hep3B (Hepatocellular carcinoma) cells, with an IC50 value indicating effective inhibition of cell proliferation. Specifically, compounds structurally related to this derivative showed IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, suggesting that modifications in the structure can enhance activity .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHep3BTBDTubulin interaction
Compound 2bHep3B5.46Tubulin-binding
Compound 2eHep3B12.58Tubulin-binding

The mechanism by which this compound exerts its anticancer effects is believed to involve tubulin binding , similar to the action of Combretastatin A-4 (CA-4). This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies further support this hypothesis, indicating favorable interactions at the tubulin-colchicine-binding pocket.

Antimicrobial Activity

In addition to anticancer properties, thiophene derivatives have demonstrated antimicrobial activity . For instance, studies have shown that certain thiophene carboxamides possess potent antibacterial properties against strains such as E. coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .

Summary of Biological Activities

The following table summarizes the diverse biological activities reported for this compound and related compounds:

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against Hep3B cells
AntimicrobialInhibition of E. coli growth
Anti-inflammatoryPotential in reducing inflammation

Q & A

Basic: What are the standard synthetic protocols for N-(2-methoxyquinolin-8-yl)thiophene-3-carboxamide?

The synthesis typically involves coupling 8-aminoquinoline derivatives with thiophene-3-carboxylic acid using amide bond-forming reagents. A representative method (Method B) includes reacting 8-aminoquinoline (2.16 g, 15.0 mmol) with 3-thiophenecarboxylic acid (2.11 g, 16.5 mmol) under reflux in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by coupling agents such as HATU or EDCI. Post-reaction purification via column chromatography yields the compound as a green solid (21% yield). Key steps include TLC monitoring, NMR validation, and HPLC purity assessment (>95%) .

Basic: How is the purity and structural integrity of the compound verified post-synthesis?

Purity is confirmed via HPLC using a reverse-phase column (e.g., Atlantis T3) with a gradient elution (0.1% TFA in H₂O/ACN). Structural integrity is validated using:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions (e.g., δ = 10.50 ppm for amide protons).
  • LCMS-TOF for molecular ion detection ([M+H]⁺).
  • Elemental analysis (C, H, N, S) to verify stoichiometry .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies focus on modifying the quinoline methoxy group and thiophene substituents to optimize target binding. Key methodologies include:

  • High-throughput screening (HTS) to identify initial hits (e.g., JNK inhibitors).
  • Enzyme assays (DELFIA, TR-FRET) to measure inhibitory potency (IC₅₀) against kinases like JNK1.
  • Cellular assays to correlate in vitro activity with membrane permeability and metabolic stability. Substituent effects are analyzed using docking simulations (e.g., ATP/JIP1 binding sites) .

Advanced: What methodologies are used to assess metabolic stability and in vitro degradation?

  • Plasma stability : Incubation with rat plasma (37°C, pH 7.4) followed by LC-MS quantification of parent compound degradation over time.
  • Microsomal stability : Use of rat liver microsomes (RLM) with NADPH cofactor to simulate hepatic metabolism. Half-life (t₁/₂) is calculated using first-order kinetics. Positive controls (e.g., verapamil) validate assay reliability .

Advanced: How do researchers resolve contradictions between enzymatic inhibition data and cellular activity?

Discrepancies often arise from off-target effects or poor cellular uptake . Strategies include:

  • Selectivity profiling against 50+ kinases to rule out promiscuity.
  • Permeability assays (e.g., Caco-2 monolayers) to assess membrane transport.
  • Metabolite identification (LC-HRMS) to detect inactive/degraded products. Adjusting logP (via substituent modification) can enhance cellular uptake .

Advanced: What are the best practices for determining the crystal structure of this compound?

  • Single-crystal X-ray diffraction using SHELXL for refinement.
  • Twinned data handling : SHELXPRO resolves pseudo-merohedral twinning via HKLF5 format.
  • Validation tools (e.g., PLATON) check for voids, H-bonding, and thermal motion. High-resolution data (<1.0 Å) ensure accurate electron density maps .

Advanced: How to optimize reaction conditions to improve synthesis yield and scalability?

  • Solvent screening : Replace DCM with THF to enhance solubility.
  • Catalyst optimization : Use Pd/C for hydrogenation steps (1 atm H₂, 25°C).
  • Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours). Scalability is validated via kilo-lab trials with in-line FTIR monitoring .

Basic: What spectroscopic techniques confirm the molecular structure?

  • ¹H/¹³C NMR : Assign methoxy (δ ~3.90 ppm) and thiophene protons (δ ~7.20–7.80 ppm).
  • ESI-TOF MS : Exact mass confirmation (e.g., [M+H]⁺ = 325.0843 Da).
  • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and quinoline C-O-C (~1250 cm⁻¹) .

Advanced: How to evaluate the compound's selectivity against related kinases?

  • Kinase panel screening : Test against 100+ kinases (e.g., PKC, PKA) at 1 μM.
  • TR-FRET competition assays : Measure displacement of ATP or substrate peptides.
  • Crystal structures of inhibitor-kinase complexes identify binding motifs (e.g., hinge region interactions) .

Advanced: What strategies enhance bioavailability based on physicochemical properties?

  • logP optimization : Introduce hydrophilic groups (e.g., -OH) to reduce logP from 3.5 to 2.0.
  • Salt formation : Hydrochloride salts improve aqueous solubility (>10 mg/mL).
  • Prodrug design : Mask amide groups with enzymatically cleavable esters (e.g., acetyl) .

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